Mevalonic-1,2-13C2 lactone

Catalog No.
S971426
CAS No.
287111-36-8
M.F
C6H10O3
M. Wt
132.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mevalonic-1,2-13C2 lactone

CAS Number

287111-36-8

Product Name

Mevalonic-1,2-13C2 lactone

IUPAC Name

4-hydroxy-4-methyl(2,3-13C2)oxan-2-one

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1,5+1

InChI Key

JYVXNLLUYHCIIH-MQIHXRCWSA-N

SMILES

CC1(CCOC(=O)C1)O

Canonical SMILES

CC1(CCOC(=O)C1)O

Isomeric SMILES

CC1(CCO[13C](=O)[13CH2]1)O

Mevalonic-1,2-13C2 lactone is a stable isotope-labeled compound derived from mevalonic acid, specifically enriched with carbon-13 at the first and second positions of the lactone structure. This compound plays a crucial role as an intermediate in the biosynthesis of cholesterol and other isoprenoids. The isotopic labeling allows for precise tracking in various scientific studies, making it valuable in metabolic research and drug development. Its molecular formula is C6H10O3, with a molecular weight of 132.13 g/mol, and it is recognized by the CAS number 287111-36-8 .

  • Oxidation: The compound can be oxidized to form mevalonic-1,2-13C2 lactone-3-oxo using oxidizing agents such as potassium permanganate or chromic acid.
  • Reduction: It can be reduced to mevalonic acid-1,2-13C2 using reducing agents like lithium aluminum hydride.
  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to various esters and ethers .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Acid chlorides, alkyl halides, various nucleophiles.

Major Products Formed

  • Oxidation: Mevalonic-1,2-13C2 lactone-3-oxo.
  • Reduction: Mevalonic acid-1,2-13C2.
  • Substitution: Various esters and ethers of mevalonic-1,2-13C2 lactone.

Mevalonic-1,2-13C2 lactone is significant in biological systems as it participates in the mevalonate pathway, which is essential for cholesterol biosynthesis and the production of other isoprenoids. The isotopic labeling allows researchers to study metabolic pathways in vivo safely. This compound's unique structure facilitates its use as a tracer in metabolic flux analysis to gain insights into cholesterol metabolism and related disorders .

The synthesis of mevalonic-1,2-13C2 lactone typically involves the cyclization of DL-mevalonic acid under acidic conditions. The process includes using isotopically enriched starting materials to ensure the incorporation of carbon-13 at the desired positions.

Synthetic Routes

Common methods for synthesizing this compound include:

  • Cyclization of DL-mevalonic acid under acidic conditions.
  • Use of biotechnological methods for large-scale production to ensure high purity and yield .

Mevalonic-1,2-13C2 lactone has diverse applications across various fields:

  • Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.
  • Biology: Employed in metabolic flux analysis to study cholesterol biosynthesis pathways.
  • Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
  • Industry: Applied in developing cholesterol-lowering drugs and other therapeutic agents .

Research involving mevalonic-1,2-13C2 lactone focuses on its interactions within metabolic pathways. The stable isotope labeling enables scientists to track its incorporation into various biochemical processes, providing insights into enzymatic reactions and metabolic regulation. Studies often utilize nuclear magnetic resonance spectroscopy and mass spectrometry to analyze these interactions effectively .

Mevalonic acid derivatives exhibit structural similarities with several other compounds involved in lipid metabolism. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Mevalonic AcidC6H12O4Precursor in the mevalonate pathway
MevalonolactoneC5H8O3Lactone form of mevalonic acid
Mevalonolactone-[1,3-13C]C6H10O3Labeled at different positions for metabolic studies
Geranyl PyrophosphateC10H17O7PKey intermediate in terpenoid biosynthesis

Uniqueness of Mevalonic-1,2-13C2 Lactone

Mevalonic-1,2-13C2 lactone's unique isotopic labeling allows for specific tracking in metabolic studies that other compounds do not offer. This specificity enhances its utility in understanding complex biochemical pathways related to cholesterol biosynthesis and potential therapeutic interventions .

XLogP3

-0.3

Dates

Modify: 2023-08-16

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